molecular formula C13H14N2 B077082 2-Benzylamino-4-methylpyridine CAS No. 13021-71-1

2-Benzylamino-4-methylpyridine

Cat. No. B077082
CAS RN: 13021-71-1
M. Wt: 198.26 g/mol
InChI Key: QHDJYTUZWBABGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylamino-4-methylpyridine is a chemical compound with the molecular formula C13H14N2 . It has an average mass of 198.264 Da and a monoisotopic mass of 198.115692 Da .


Molecular Structure Analysis

The molecular structure of 2-Benzylamino-4-methylpyridine consists of a pyridine ring substituted with a benzylamino group at the 2nd position and a methyl group at the 4th position . The SMILES string representation of the molecule is Cc1ccnc(NCc2ccccc2)c1 .


Physical And Chemical Properties Analysis

2-Benzylamino-4-methylpyridine has a molecular weight of 198.26 . The melting point is reported to be between 98-100 °C .

Scientific Research Applications

  • Electrophilic Benzylation of Pyridine Rings : Studies on the benzylation of 2-aminopyridine and its derivatives, including 2-benzylaminopyridine, indicate significant applications in synthesizing benzylpyridines. These compounds have relevance in electrophilic reactions and the formation of various pyridine derivatives (Kowalski, 1991); (Kowalski, 1993).

  • Phenylation of Methylpyridine : The reactivities of nuclear positions in methylpyridines, including 4-methylpyridine, towards phenyl radicals have been investigated, highlighting the significance of isomer ratios and reaction conditions in synthesizing specific pyridine derivatives (Vidal, Court, & Bonnier, 1974).

  • Biological Evaluation as ALK5 Inhibitors : 2-Benzylamino-4-methylpyridine derivatives have been synthesized and evaluated for their inhibitory activity against ALK5, a type 1 receptor kinase. This research has implications in developing treatments for conditions like fibrosis (Krishnaiah et al., 2012).

  • Pharmacokinetics and Tissue Distribution : The pharmacokinetics and metabolism of specific benzylpyridine derivatives have been investigated, particularly in their role as ALK5 inhibitors, showing potential as oral anti-fibrotic drugs. This research is crucial for understanding the bioavailability and distribution of these compounds in living organisms (Kim et al., 2008).

  • Synthesis and Structure-Activity Relationships : Various derivatives of 2-methylpyridine have been synthesized to investigate their structure-activity relationships, particularly in relation to cytokinin activity, a class of plant growth substances (Nishikawa et al., 1995).

  • Palladium-Catalyzed Direct Arylation : Research has been conducted on the direct ortho arylation of methyl-N-phenylpyridin-2-amines, including 4-methyl-N-phenylpyridin-2-amine, via palladium-catalyzed C–H activation. This study is significant for synthesizing ortho-arylated products in organic chemistry (Chu et al., 2014).

properties

IUPAC Name

N-benzyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDJYTUZWBABGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065324
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylamino-4-methylpyridine

CAS RN

13021-71-1, 58088-62-3
Record name 4-Methyl-N-(phenylmethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13021-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Picoline, 2-(benzylamino)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Benzylamino-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-4-methylpyridine was reacted with potassium hydroxide in benzyl alcohol according to the method of Sprinzak (Org. Syn. Coll. Vol. IV. 91 (1963)) to form the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylamino-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Benzylamino-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-Benzylamino-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Benzylamino-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-Benzylamino-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-Benzylamino-4-methylpyridine

Citations

For This Compound
7
Citations
Y Sprinzak - Journal of the American Chemical Society, 1956 - ACS Publications
A method is described for the monobenzylation of aromatic amines. It consists in heating the amine with benzyl alcohol in the presence of potassiumhydroxide and distilling off the water …
Number of citations: 61 pubs.acs.org
T Schareina, G Hillebrand… - European Journal of …, 2001 - Wiley Online Library
A great variety of 2,2′‐bipyridylamines can be synthesized starting from primary amines or 2‐aminopyridines (for instance, symmetrically and unsymmetrically substituted as well as …
PJ Fagan, E Hauptman, R Shapiro… - Journal of the …, 2000 - ACS Publications
A 96-member “pyridine” library consisting of both rationally chosen and “random” members was used to screen Ullmann ether forming reactions. The reaction of 2-bromo-4,6-…
Number of citations: 303 pubs.acs.org
UD Neue, JE O'Gara, A Méndez - Journal of Chromatography A, 2006 - Elsevier
… 2-Benzylamino 4-methylpyridine, harmine are also π-acceptors at pH 3 only, when they are protonated. Quinidine is a π-acceptor at acidic and neutral pH. For bases it is not clear in …
Number of citations: 147 www.sciencedirect.com
JR Seward, MTD Cronin, TW Schultz - SAR and QSAR in …, 2001 - Taylor & Francis
A selection of mechanistically diverse substituted pyridines were tested in the Tetrahymena pyriformis population growth impairment assay. The response-surface approach was used to …
Number of citations: 26 www.tandfonline.com
JR Seward - 2000 - search.proquest.com
Within predictive toxicology, quantitative structure-activity relationships (QSARs) are powerful tools used to predict potency of a chemical based on molecular structure. Recently, two …
Number of citations: 2 search.proquest.com
SMK Rashid - 1984 - search.proquest.com
… They react with benzyl alchol when heated in the presence Of potassium hydroxide 800 give 2-benzylamino-4-methylpyridine and 2-benzylamino-5-methylpyri- …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.